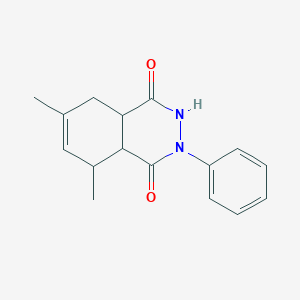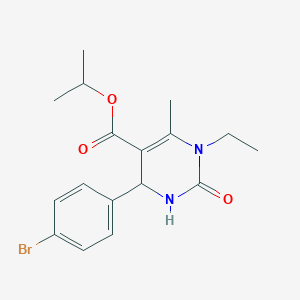![molecular formula C16H24N4O4 B4985867 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological functions such as learning, memory, and synaptic plasticity. MPEP has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol selectively blocks the mGluR5 receptor, which plays a crucial role in synaptic plasticity and learning. By blocking this receptor, 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol can modulate the activity of glutamate, a neurotransmitter involved in various physiological functions. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has also been shown to reduce the release of dopamine in the brain, which is a neurotransmitter involved in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which reduces the risk of off-target effects. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol is also relatively stable and can be easily administered to animal models. However, one of the limitations of using 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol in lab experiments is its short half-life, which requires frequent dosing.
Direcciones Futuras
For 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol research include the development of analogs with improved pharmacokinetic properties and investigation of its effects on other neurological disorders.
Métodos De Síntesis
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol can be synthesized using a series of chemical reactions. One of the commonly used methods involves the reaction of 4-nitrophenylhydrazine with 4-chlorobutyric acid to form 5-(4-chlorobutyl)-2-nitrophenylhydrazine. This intermediate compound is then reacted with morpholine and piperazine to form 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol.
Aplicaciones Científicas De Investigación
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome.
Propiedades
IUPAC Name |
2-[4-(5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-10-7-17-3-5-19(6-4-17)16-13-14(1-2-15(16)20(22)23)18-8-11-24-12-9-18/h1-2,13,21H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIVNZRHVZBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5-(Morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
